
2-Methylphenyl 2-aminoacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methylphenyl 2-aminoacetate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-methylphenyl group attached to an aminoacetate moiety, with the hydrochloride salt form enhancing its solubility in water
科学的研究の応用
2-Methylphenyl 2-aminoacetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as methylphenidate, act as norepinephrine and dopamine reuptake inhibitors (ndris), thereby increasing the presence of these neurotransmitters in the extraneuronal space .
Mode of Action
For instance, Methylphenidate has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Biochemical Pathways
Similar compounds have been shown to influence the neurotransmitter imbalance, neuroinflammation, and defective immunoregulation, which are pathophysiological processes related to certain disorders .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as methylphenidate, have been studied extensively .
Result of Action
Similar compounds have been shown to have significant analgesic effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
生化学分析
Biochemical Properties
The biochemical properties of 2-Methylphenyl 2-aminoacetate hydrochloride are largely unknown due to the lack of extensive research on this compound. As a derivative of glycine, it may interact with enzymes, proteins, and other biomolecules that interact with glycine. Glycine is known to be involved in several biochemical reactions, including protein synthesis and neurotransmission .
Cellular Effects
The cellular effects of this compound are not well-documented. Given its structural similarity to glycine, it may influence cell function in a similar manner. Glycine is known to play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other glycine derivatives .
Metabolic Pathways
As a derivative of glycine, it may be involved in similar metabolic pathways, including interactions with enzymes or cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenyl 2-aminoacetate hydrochloride typically involves the esterification of 2-methylphenol with glycine or its derivatives. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature, yielding the ester product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust and scalable methods. For instance, the esterification can be performed using methanol and trimethylchlorosilane (TMSCl) in the presence of an acid catalyst, which offers mild reaction conditions and high yields .
化学反応の分析
Types of Reactions: 2-Methylphenyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
類似化合物との比較
Methyl 2-amino-2-phenylacetate: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
2-Methylphenyl 2-aminoacetate: The non-hydrochloride form of the compound.
Uniqueness: 2-Methylphenyl 2-aminoacetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2-methylphenyl group and the hydrochloride salt form enhances its solubility and reactivity compared to similar compounds .
特性
IUPAC Name |
(2-methylphenyl) 2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7-4-2-3-5-8(7)12-9(11)6-10;/h2-5H,6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDJKGBPVGQVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)
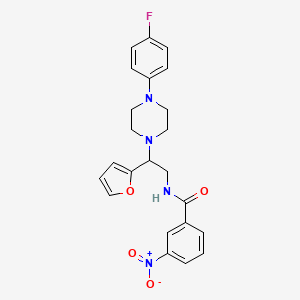
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)
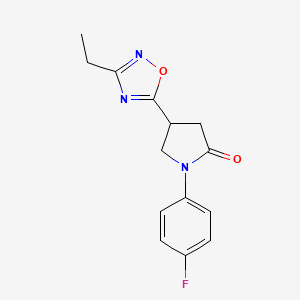
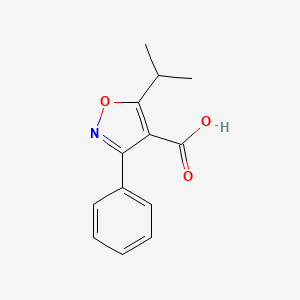
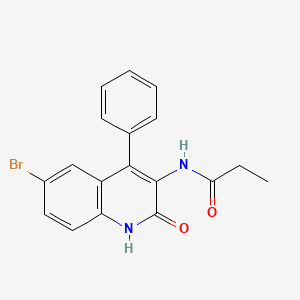
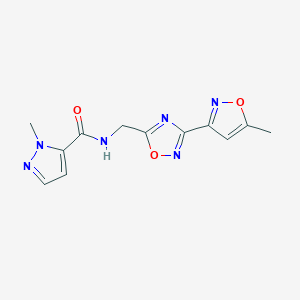
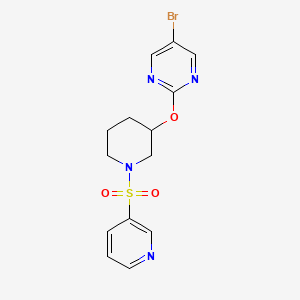

![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)


![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)
